

# Raltegravir biochemical properties and structure

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## Compound of Interest

Compound Name: *Raltegravir*

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An In-Depth Technical Guide to the Biochemical Properties and Structure of **Raltegravir**

## Introduction

**Raltegravir** (brand name Isentress) is a potent antiretroviral drug and the first approved member of the integrase strand transfer inhibitor (INSTI) class.[1][2] Developed by Merck & Co., it was approved by the U.S. Food and Drug Administration (FDA) in 2007 for the treatment of Human Immunodeficiency Virus (HIV) infection.[2][3] **Raltegravir** targets the HIV integrase enzyme, a critical component of the retroviral replication cycle, thereby preventing the integration of the viral genome into the host cell's DNA.[1][4] Its unique mechanism of action makes it effective against HIV strains that are resistant to other classes of antiretroviral drugs.[5] This guide provides a detailed overview of the biochemical properties, structure, and mechanism of **Raltegravir** for researchers and drug development professionals.

## Chemical Structure and Properties

**Raltegravir** is a complex heterocyclic compound. Its structure features a central pyrimidone core linked to a 5-methyl-1,3,4-oxadiazole group and a 4-fluorobenzyl moiety.[2] This specific arrangement is crucial for its function as an integrase inhibitor.

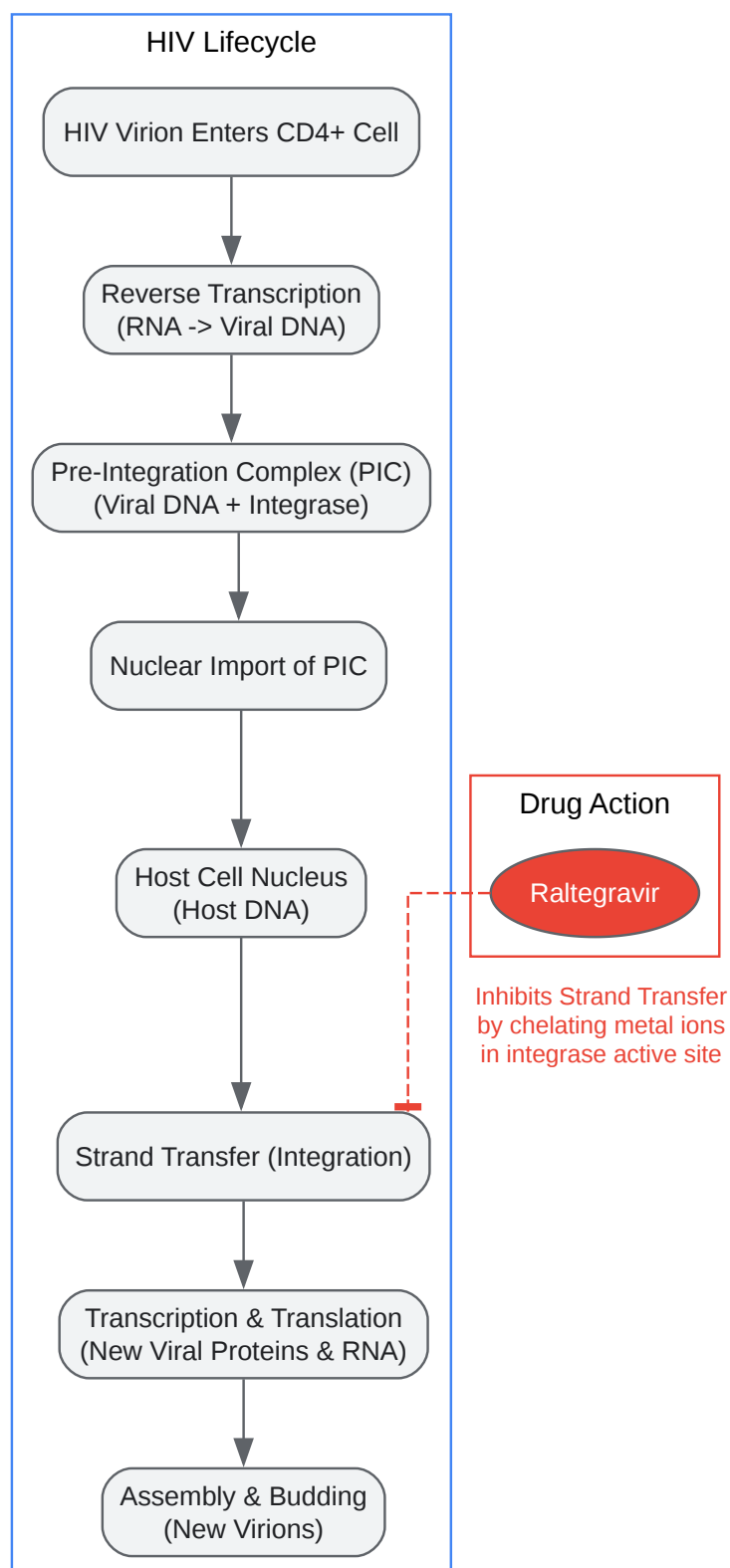
Table 1: Physicochemical Properties of **Raltegravir**

Property	Value	Reference
Chemical Formula	C <sub>20</sub> H <sub>21</sub> FN <sub>6</sub> O <sub>5</sub>	[2][3]
Molar Mass	444.42 g·mol <sup>-1</sup>	[1][2]
IUPAC Name	N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-(2-[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino)-2-propanyl)-6-oxo-1,6-dihydro-4-pyrimidinecarboxamide	[1][6]
CAS Number	518048-05-0	[1][6]
pKa	6.3 - 6.7	[6][7]
Solubility	Soluble in water, slightly soluble in methanol. Solubility increases with pH.	[6]

## Mechanism of Action

**Raltegravir**'s therapeutic effect stems from its specific inhibition of the HIV integrase (IN) enzyme.[8] Integrase is responsible for two key catalytic steps in the integration process: 3'-processing and strand transfer. **Raltegravir** is a strand transfer inhibitor; it does not significantly inhibit the 3'-processing step but effectively blocks the subsequent insertion of viral DNA into the host chromosome.[4][9]

The mechanism involves the chelation of two essential divalent metal ions (typically Mg<sup>2+</sup>) in the catalytic core of the integrase enzyme.[5] By binding to this active site, **Raltegravir** prevents the binding of host DNA, thus halting the strand transfer reaction and interrupting the HIV replication cycle.[4][5]



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**Caption:** Mechanism of **Raltegravir** Action in the HIV Lifecycle.

## Biochemical and Pharmacokinetic Profile

**Raltegravir** exhibits potent antiviral activity in vitro and has a well-characterized pharmacokinetic profile in humans.

### In Vitro Activity and Binding Affinity

**Raltegravir** is a highly potent inhibitor of HIV-1 integrase, with activity in the nanomolar range. It is also active against HIV-2.[\[5\]](#)[\[10\]](#) Its selectivity for integrase is over 1000-fold greater than for other phosphotidyl transferases like human polymerases.[\[5\]](#)

Table 2: In Vitro Inhibitory Activity of **Raltegravir**

Assay Type	Parameter	Value	Reference
Recombinant IN-mediated strand transfer	IC <sub>50</sub>	2 - 7 nM	<a href="#">[5]</a>
Cell-based assay (10% FBS)	IC <sub>95</sub>	19 nM	<a href="#">[5]</a>
Cell-based assay (50% NHS)	IC <sub>95</sub>	31 - 33 nM	<a href="#">[5]</a> <a href="#">[11]</a>
HIV-2 in CEMx174 cells	IC <sub>95</sub>	6 nM	<a href="#">[10]</a>

### Pharmacokinetics

**Raltegravir** is administered orally and is rapidly absorbed.[\[5\]](#) Unlike many other antiretroviral agents, its metabolism is not primarily mediated by the cytochrome P450 enzyme system.

Table 3: Pharmacokinetic Properties of **Raltegravir**

Property	Description	Reference
Absorption	Rapidly absorbed from the GI tract.	[3]
Distribution	Approximately 83% bound to plasma proteins, primarily albumin.	[1][3][7]
Metabolism	Major clearance pathway is glucuronidation, mediated by the UGT1A1 enzyme.	[3][5][11]
Elimination Half-life	Approximately 9 hours.	[1]
Excretion	Eliminated through both feces and urine.	[1]

Because **Raltegravir** is not a substrate or inhibitor of CYP450 enzymes, it has a lower potential for drug-drug interactions compared to protease inhibitors or non-nucleoside reverse transcriptase inhibitors.[5][9] However, co-administration with strong inducers of UGT1A1, such as rifampin, can decrease **Raltegravir** plasma concentrations.[5][9]

## Resistance Profile

As with other antiretroviral agents, resistance to **Raltegravir** can develop through mutations in its target enzyme, HIV integrase. Virologic failure is often associated with the emergence of specific genetic profiles.[12][13] Resistance develops via multiple, non-overlapping genetic pathways, primarily involving mutations at positions 143, 148, and 155 of the integrase enzyme.[14][15]

Table 4: Key **Raltegravir** Resistance-Associated Mutations in HIV-1 Integrase

Mutation Type	Amino Acid Change	Effect on Susceptibility	Reference
Primary	N155H	>14-fold decrease	<a href="#">[12]</a> <a href="#">[13]</a>
Q148H / Q148R / Q148K	Significant decrease; often requires secondary mutations	<a href="#">[15]</a> <a href="#">[16]</a>	<a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[15]</a>
Y143C / Y143G	Significant decrease	<a href="#">[14]</a> <a href="#">[16]</a>	
Secondary	G140S / G140A	In combination with Q148 mutations, further decreases susceptibility	
E92Q	In combination with N155H, further decreases susceptibility	<a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[15]</a>	
E138K	Can be selected with Q148 mutations	<a href="#">[15]</a>	

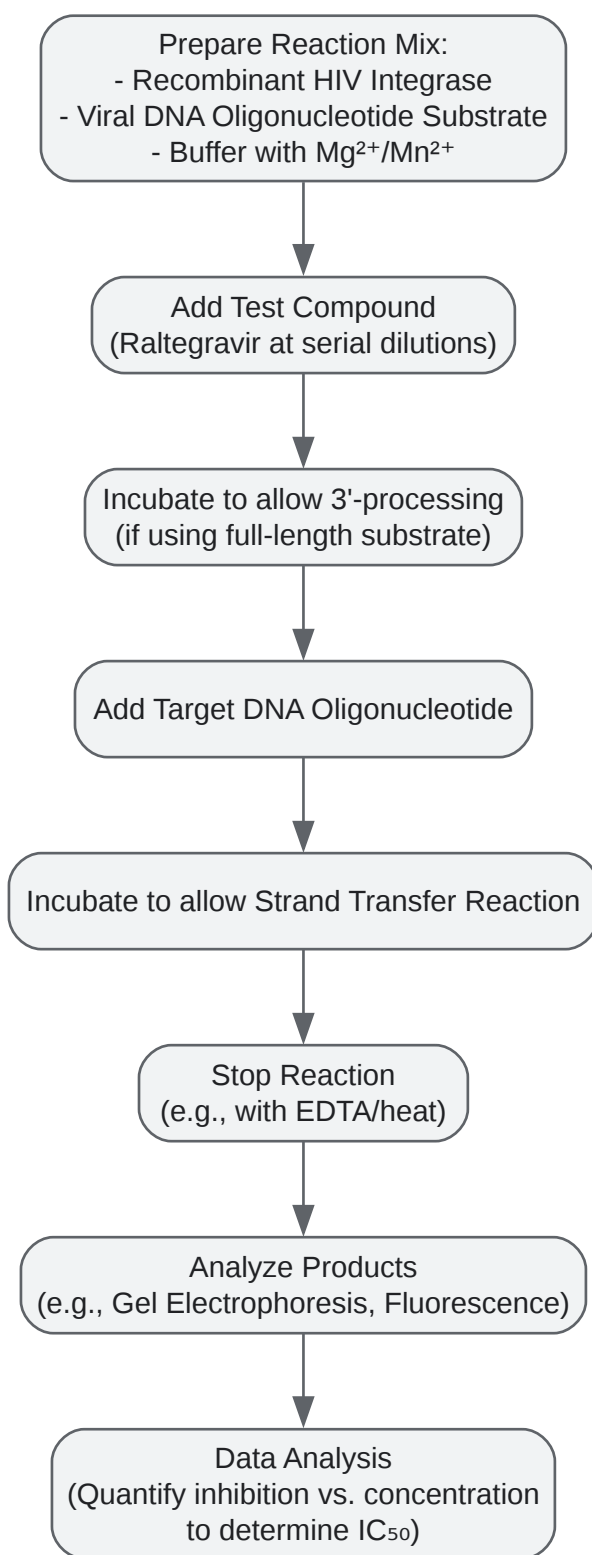
These mutations can impair the catalytic activity of the integrase enzyme but provide a survival advantage in the presence of the drug.[\[12\]](#)[\[13\]](#)

## Experimental Protocols

The biochemical properties and resistance profile of **Raltegravir** have been elucidated through various in vitro and molecular biology techniques.

### In Vitro Integrase Inhibition Assay

This type of assay is fundamental for determining the inhibitory potency (e.g.,  $IC_{50}$ ) of compounds against the integrase enzyme. The protocol generally involves measuring the enzyme's ability to perform the strand transfer reaction in the presence of varying concentrations of the inhibitor.

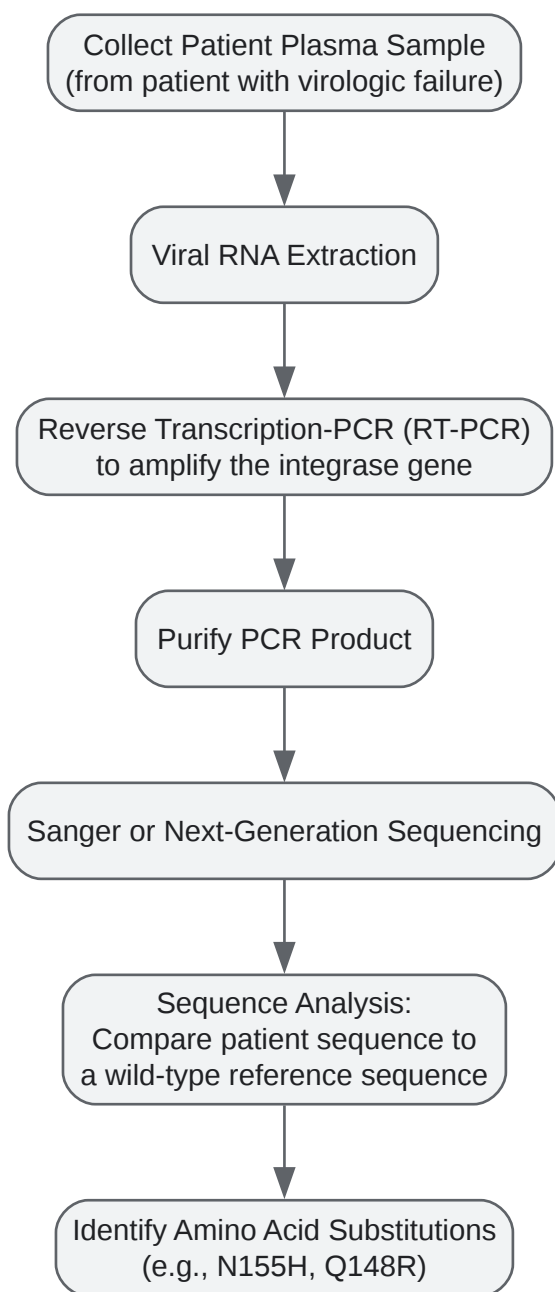


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**Caption:** General workflow for an in vitro HIV integrase inhibition assay.

## Resistance Genotyping Protocol

To identify mutations associated with drug resistance, the integrase-coding region of the viral genome is sequenced from patient samples.



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**Caption:** Workflow for identifying **Raltegravir** resistance mutations.

## Conclusion



**Raltegravir** remains a cornerstone of antiretroviral therapy due to its novel mechanism, high potency, and favorable pharmacokinetic profile. Its action as a strand transfer inhibitor, mediated by the chelation of metal ions in the integrase active site, provides a critical tool in the management of HIV-1 infection. Understanding its biochemical properties, structure-activity relationships, and resistance pathways is essential for the ongoing development of next-generation integrase inhibitors and for optimizing treatment strategies for patients with HIV.

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